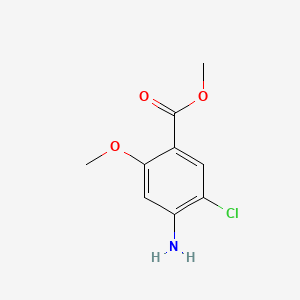

Methyl 4-amino-5-chloro-2-methoxybenzoate

Overview

Description

Methyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.634 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide in acetone . Another method involves the direct chlorination of methyl 4-amino-2-methoxybenzoate .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of N-chlorosuccinimide as a chlorinating agent in N,N-dimethylformamide (DMF) solvent . This method allows for efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxybenzoate is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-chloro-4-methoxybenzoate: Similar in structure but with different positioning of the amino and methoxy groups.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains an acetamido group instead of an amino group.

Uniqueness

Methyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-amino-5-chloro-2-methoxybenzoate, also known by its chemical identifier, exhibits notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This compound is a derivative of benzoic acid and has been studied for its potential therapeutic applications, including anticancer properties and antibacterial effects.

- Chemical Formula: C10H10ClN1O3

- Molecular Weight: 229.64 g/mol

- CAS Number: 20896-27-9

Synthesis

The synthesis of this compound involves several steps, typically beginning with the methylation of salicylic acid derivatives followed by chlorination processes. A notable method includes the use of dimethyl sulfate for methylation and N-chlorosuccinimide for chlorination, resulting in high yields and purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. It has been shown to inhibit the growth of various cancer cell lines in vitro, demonstrating a potential mechanism through which it induces apoptosis in malignant cells. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

| Bacillus subtilis | 16 µg/mL |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Antibacterial Activity Assessment : Another research article focused on the antibacterial properties of this compound against various strains. It was found to exhibit strong inhibitory effects on Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings .

- Toxicological Studies : Comprehensive toxicological assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Genotoxicity tests revealed mixed results, necessitating further investigation into its long-term effects .

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQFGBPEGLBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351444 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-27-9 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis routes for producing Methyl 4-amino-5-chloro-2-methoxybenzoate?

A1: Two main routes are described in the provided research:

Q2: What is the significance of this compound in pharmaceutical synthesis?

A: this compound serves as a crucial intermediate in the synthesis of Metoclopramide. [] Metoclopramide is a medication used primarily for its gastroprokinetic effects, aiding in the treatment of nausea and vomiting. The efficient synthesis of this intermediate is vital for cost-effective large-scale production of Metoclopramide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.